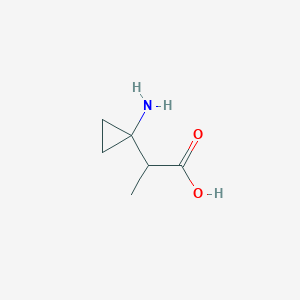
2-(1-Aminocyclopropyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Aminocyclopropyl)propanoic acid is a chemical compound with the molecular formula C6H11NO2 It is characterized by the presence of an aminocyclopropyl group attached to a propanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Aminocyclopropyl)propanoic acid typically involves the cyclopropanation of suitable precursors followed by amination and subsequent functional group transformations. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization to form the cyclopropane ring. The reaction conditions often involve the use of strong bases and controlled temperatures to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar routes as described above, with optimizations for cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
化学反应分析
Types of Reactions: 2-(1-Aminocyclopropyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert the compound into amines or alcohols, depending on the reagents used.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents and nucleophiles like sodium azide and thiols are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as ketones, alcohols, and substituted amines, which can be further utilized in different applications.
科学研究应用
2-(1-Aminocyclopropyl)propanoic acid has significant importance in scientific research due to its versatile applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including the development of drugs targeting specific biological pathways.
作用机制
The mechanism of action of 2-(1-Aminocyclopropyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The aminocyclopropyl group can form covalent bonds with active sites, leading to inhibition or modulation of enzymatic activity. The compound’s effects on cellular pathways are mediated through these interactions, influencing various biological processes .
相似化合物的比较
- 2-(1-Aminocyclopropyl)acetic acid
- 2-(1-Aminocyclopropyl)butanoic acid
- 2-(1-Aminocyclopropyl)pentanoic acid
Comparison: 2-(1-Aminocyclopropyl)propanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
2-(1-aminocyclopropyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-4(5(8)9)6(7)2-3-6/h4H,2-3,7H2,1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIMQEDUDCFMHNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)C1(CC1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














